An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-methylbenzo[b]thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzo[b]thiophene scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic placement of substituents on the benzo[b]thiophene core allows for the fine-tuning of its pharmacological profile, making the development of efficient synthetic routes to novel derivatives a key focus for researchers.
Introduction to Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Methyl 3-methylbenzo[b]thiophene-2-carboxylate is a derivative of the benzo[b]thiophene ring system. The electron-rich sulfur atom in the thiophene ring plays a crucial role in the biological activities of these compounds by interacting with various biological targets.[2] This particular derivative, with a methyl group at the 3-position and a methyl carboxylate at the 2-position, presents a valuable scaffold for further chemical modification in the development of new therapeutic agents and functional materials.
Synthetic Approaches: A Mechanistic Perspective
Several synthetic strategies can be envisioned for the construction of the Methyl 3-methylbenzo[b]thiophene-2-carboxylate core. The choice of a particular route is often dictated by the availability of starting materials, desired yield, and scalability. A highly convergent and efficient approach is the modified Fiesselmann thiophene synthesis, which allows for the construction of the substituted thiophene ring in a single step.[4]
Proposed Synthetic Pathway: Modified Fiesselmann Synthesis
The proposed synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate involves the reaction of a substituted o-chlorobenzaldehyde with methyl thioglycolate. This method offers a direct route to the desired benzo[b]thiophene core.
Caption: Proposed synthetic pathway for Methyl 3-methylbenzo[b]thiophene-2-carboxylate.
This one-pot reaction proceeds via an initial S-alkylation of methyl thioglycolate with 2-chloro-3-methylbenzaldehyde, followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the aromatic benzo[b]thiophene ring system. The use of microwave irradiation has been shown to dramatically reduce reaction times for similar transformations.[5]
Experimental Protocol: Synthesis of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Materials:
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2-chloro-3-methylbenzaldehyde
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Methyl thioglycolate
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Sodium methoxide (NaOMe)
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Methanol (MeOH), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel (for column chromatography)
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Hexanes and Ethyl Acetate (for column chromatography)
Procedure:
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To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C, add methyl thioglycolate (1.0 equivalent) dropwise.
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Stir the resulting solution for 15 minutes at 0 °C.
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Add a solution of 2-chloro-3-methylbenzaldehyde (1.0 equivalent) in anhydrous methanol dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Partition the residue between dichloromethane and water.
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Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure Methyl 3-methylbenzo[b]thiophene-2-carboxylate.
Characterization of Methyl 3-methylbenzo[b]thiophene-2-carboxylate
A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Methyl 3-methylbenzo[b]thiophene-2-carboxylate, both ¹H and ¹³C NMR spectra are essential.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group at the 3-position, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will provide information about their relative positions on the benzene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the benzo[b]thiophene core, and the methyl carbons.
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 7.8-8.0 (m, 2H) | Aromatic CH |
| ~ 7.3-7.5 (m, 2H) | Aromatic CH |
| ~ 3.9 (s, 3H) | -OCH₃ |
| ~ 2.5 (s, 3H) | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 3-methylbenzo[b]thiophene-2-carboxylate is expected to show characteristic absorption bands for the carbonyl group of the ester and the C-H and C=C bonds of the aromatic system.
| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group | | ~ 1720-1740 | C=O stretch (ester) | | ~ 3000-3100 | Aromatic C-H stretch | | ~ 1450-1600 | Aromatic C=C stretch | | ~ 1200-1300 | C-O stretch (ester) |
The region below 1500 cm⁻¹ is considered the fingerprint region and provides a unique pattern for the compound.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 3-methylbenzo[b]thiophene-2-carboxylate (C₁₁H₁₀O₂S), the molecular ion peak [M]⁺ would be expected at m/z = 206.
Expected Fragmentation Pattern:
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[M]⁺: The molecular ion peak at m/z 206.
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[M-OCH₃]⁺: Loss of the methoxy group from the ester, resulting in a fragment at m/z 175.
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[M-COOCH₃]⁺: Loss of the entire methyl carboxylate group, leading to a fragment at m/z 147.
Caption: Predicted mass spectral fragmentation of Methyl 3-methylbenzo[b]thiophene-2-carboxylate.
Conclusion
This technical guide outlines a reliable synthetic route and a comprehensive characterization protocol for Methyl 3-methylbenzo[b]thiophene-2-carboxylate. The proposed modified Fiesselmann synthesis provides an efficient method for accessing this valuable scaffold. The detailed characterization data, including predicted NMR, IR, and MS results, will serve as a crucial reference for researchers working on the synthesis and application of novel benzo[b]thiophene derivatives in drug discovery and materials science. The structural insights gained from these analytical techniques are fundamental to understanding the structure-activity relationships of this important class of heterocyclic compounds.
References
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29). Retrieved from [Link]
-
Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester - PrepChem.com. Retrieved from [Link]
-
A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives | Request PDF - ResearchGate. Retrieved from [Link]
-
Supplier CAS No 3133-81-1 - BuyersGuideChem. Retrieved from [Link]
-
Gewald reaction - Wikipedia. Retrieved from [Link]
-
3-Methylbenzo[b]thiophene-2-carboxaldehyde - the NIST WebBook. Retrieved from [Link]
-
Fiesselmann thiophene synthesis - Wikipedia. Retrieved from [Link]
-
3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem - NIH. Retrieved from [Link]
-
Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem. Retrieved from [Link]
-
Methyl thenoate | C6H6O2S | CID 79340 - PubChem - NIH. Retrieved from [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - RSC Publishing. (2015-05-12). Retrieved from [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017-09-29). Retrieved from [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. Retrieved from [Link]
-
Scheme 6. Mechanism of Fiesselmann thiophene synthesis. - ResearchGate. Retrieved from [Link]
-
Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts | Organic Letters - ACS Publications. (2017-12-14). Retrieved from [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - ResearchGate. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Retrieved from [Link]
- US4847386A - Process for preparing thiophene derivatives - Google Patents.
-
First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed. Retrieved from [Link]
-
Fiesselmann thiophene synthesis through equivalents : r/OrganicChemistry - Reddit. (2021-04-19). Retrieved from [Link]
-
4 - The Royal Society of Chemistry. Retrieved from [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... - ResearchGate. Retrieved from [Link]
-
Fiesselmann thiophene synthesis - Filo. Retrieved from [Link]
-
infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
